molecular formula C14H9N3O5 B14156804 N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide

N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide

Cat. No.: B14156804
M. Wt: 299.24 g/mol
InChI Key: HUYNVPAPUBSRKR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by drug-resistant bacterial strains . This compound is characterized by its unique structure, which includes a nitrofuran moiety and a benzofuran carboxamide group.

Preparation Methods

The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-benzofuran-2-carboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C14H9N3O5

Molecular Weight

299.24 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H9N3O5/c18-14(12-7-9-3-1-2-4-11(9)22-12)16-15-8-10-5-6-13(21-10)17(19)20/h1-8H,(H,16,18)/b15-8+

InChI Key

HUYNVPAPUBSRKR-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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